REACTION_CXSMILES
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CN([CH2:4][C:5]1[C:9]2[CH:10]=[C:11]([O:14][CH3:15])[CH:12]=[CH:13][C:8]=2[NH:7][CH:6]=1)C>C(O)C.[Pd]>[CH3:15][O:14][C:11]1[CH:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[NH:7][CH:6]=[C:5]2[CH3:4]
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Name
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Quantity
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3.96 g
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Type
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reactant
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Smiles
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CN(C)CC1=CNC2=C1C=C(C=C2)OC
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Name
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|
Quantity
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80 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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0.4 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst is removed by vacuum filtration through Hy-Flo
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Type
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CONCENTRATION
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Details
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the filtrate is concentrated in vacuo
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Type
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CUSTOM
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Details
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to give an oil which
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Type
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CUSTOM
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Details
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crystallizes
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Name
|
|
Type
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product
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Smiles
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COC=1C=C2C(=CNC2=CC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |